3-Carboxy-4-methoxyphenylboronic acid pinacol ester
CAS No.: 2121512-71-6
VCID: VC11683158
Molecular Formula: C14H19BO5
Molecular Weight: 278.11 g/mol
* For research use only. Not for human or veterinary use.

Description |
Chemical Identity1.1 IUPAC Name and Synonyms
1.2 Molecular Details 1.3 Structural Properties
SynthesisThe synthesis of boronic acid pinacol esters typically involves the reaction of phenylboronic acids with pinacol in the presence of dehydrating agents. While specific procedures for this compound are not detailed in the sources, general steps for similar compounds include:
Applications4.1 Synthetic Chemistry 4.2 Pharmaceutical Relevance 4.3 Material Science Challenges and LimitationsDespite its utility, handling boronic esters requires care due to sensitivity to moisture and air under certain conditions. Additionally, their synthesis often involves expensive reagents like bis(pinacolato)diboron. |
---|---|
CAS No. | 2121512-71-6 |
Product Name | 3-Carboxy-4-methoxyphenylboronic acid pinacol ester |
Molecular Formula | C14H19BO5 |
Molecular Weight | 278.11 g/mol |
IUPAC Name | 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Standard InChI | InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(18-5)10(8-9)12(16)17/h6-8H,1-5H3,(H,16,17) |
Standard InChIKey | AUTLQVCGKZQPPZ-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(=O)O |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(=O)O |
PubChem Compound | 131676907 |
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume